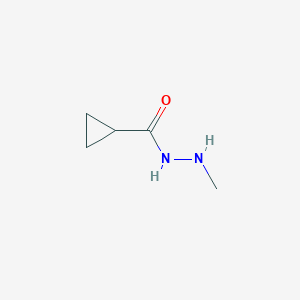
4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methyl group, and a 2-methylpropyl group attached to the imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1H-imidazol-2-one.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The hydroxymethyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure but lacking the hydroxymethyl, methyl, and 2-methylpropyl groups.
2-Methylimidazole: Contains a methyl group at the 2-position but lacks the hydroxymethyl and 2-methylpropyl groups.
4-Methylimidazole: Contains a methyl group at the 4-position but lacks the hydroxymethyl and 2-methylpropyl groups.
Uniqueness
4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. The combination of the methyl and 2-methylpropyl groups further enhances its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3-methyl-1-(2-methylpropyl)imidazol-2-one |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)4-11-5-8(6-12)10(3)9(11)13/h5,7,12H,4,6H2,1-3H3 |
Clave InChI |
IGWMJXJCNPTXLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(N(C1=O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)

![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)





